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Deoxyuridine-5'-diphosphate - 4208-67-7

Deoxyuridine-5'-diphosphate

Catalog Number: EVT-1552857
CAS Number: 4208-67-7
Molecular Formula: C9H14N2O11P2
Molecular Weight: 388.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DUDP is a pyrimidine 2'-deoxyribonucleoside 5'-diphosphate and a deoxyuridine phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a dUDP(3-).
Deoxyuridine-5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
dUDP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Deoxyuridine-5'-diphosphate is a natural product found in Homo sapiens and Bos taurus with data available.
dUDP is a metabolite found in or produced by Saccharomyces cerevisiae.
Source

Deoxyuridine-5'-diphosphate is primarily derived from the enzymatic phosphorylation of deoxyuridine-5'-monophosphate. It can also be synthesized through various chemical methods, including enzymatic pathways and chemical synthesis techniques.

Classification

Deoxyuridine-5'-diphosphate belongs to the class of nucleotides, specifically pyrimidine nucleotides. It is categorized under diphosphate nucleotides due to its structure, which contains two phosphate groups attached to the ribose sugar.

Synthesis Analysis

Methods

The synthesis of deoxyuridine-5'-diphosphate can be achieved through several methods:

  1. Enzymatic Phosphorylation: This method involves using enzymes such as pyruvate kinase to phosphorylate deoxyuridine-5'-monophosphate. The enzyme catalyzes the transfer of phosphate groups from phosphoenolpyruvate to the substrate, resulting in the formation of deoxyuridine-5'-diphosphate .
  2. Chemical Synthesis: Various chemical approaches can be employed to synthesize deoxyuridine-5'-diphosphate, including nucleophilic substitutions and coupling reactions with phosphoric acid derivatives. For example, the use of tris(tetrabutylammonium) hydrogen pyrophosphate has been reported for synthesizing related diphosphate analogues through nucleophilic displacement reactions .

Technical Details

The enzymatic synthesis typically involves controlling reaction conditions such as pH, temperature, and substrate concentration to optimize yield and purity. Chemical synthesis may require specific reagents and solvents to facilitate reactions while minimizing byproducts.

Molecular Structure Analysis

Structure

Deoxyuridine-5'-diphosphate consists of a deoxyribose sugar linked to uracil via a glycosidic bond, with two phosphate groups esterified at the 5' position of the sugar. The molecular formula for deoxyuridine-5'-diphosphate is C₁₃H₁₈N₂O₁₁P₂.

Data

The structural data can be represented as follows:

ComponentDescription
Molecular Weight367.24 g/mol
Melting PointNot applicable (decomposes)
SolubilitySoluble in water
Chemical Reactions Analysis

Reactions

Deoxyuridine-5'-diphosphate participates in several biochemical reactions:

  1. Phosphorylation: It can act as a substrate for kinases that transfer phosphate groups, converting it into deoxyuridine-5'-triphosphate.
  2. Hydrolysis: Under certain conditions, it can be hydrolyzed by specific enzymes to yield deoxyuridine-5'-monophosphate and inorganic phosphate.

Technical Details

The kinetics of these reactions are influenced by factors such as enzyme concentration, temperature, and pH. For example, dUTPase specifically hydrolyzes deoxyuridine-5'-triphosphate to maintain nucleotide balance within cells .

Mechanism of Action

Process

Deoxyuridine-5'-diphosphate functions primarily as a precursor in nucleotide biosynthesis. It is involved in the synthesis of DNA during replication and repair processes. The conversion to deoxyuridine-5'-triphosphate is crucial for DNA polymerases during DNA strand elongation.

Data

The activity of deoxyuridine-5'-diphosphate as a substrate for DNA polymerases has been demonstrated in vitro, highlighting its role in incorporating uracil residues into DNA strands .

Physical and Chemical Properties Analysis

Physical Properties

Deoxyuridine-5'-diphosphate is typically a white to off-white powder that is hygroscopic in nature.

Chemical Properties

It is stable under neutral pH but may degrade under extreme acidic or basic conditions. The compound exhibits UV absorbance characteristics that are typical for nucleotides, allowing for quantification using spectrophotometric methods.

PropertyValue
AppearanceWhite powder
SolubilitySoluble in water
StabilityStable at neutral pH
Applications

Scientific Uses

Deoxyuridine-5'-diphosphate has several important applications in scientific research:

  1. Nucleotide Metabolism Studies: It serves as a substrate for enzymes involved in nucleotide metabolism, providing insights into cellular processes.
  2. DNA Synthesis: Used in laboratory settings for synthesizing DNA constructs that require uracil incorporation.
  3. Drug Development: Analogues of deoxyuridine-5'-diphosphate are explored for their potential as inhibitors against various pathogens and cancer cells .
Chemical Structure and Physicochemical Properties of dUDP

Molecular Composition and Stereochemical Configuration

Deoxyuridine-5'-diphosphate (dUDP) is a pyrimidine nucleotide with the chemical formula C₉H₁₄N₂O₁₁P₂ and a molecular weight of 388.16 g/mol. The molecule consists of three key components:

  • A uracil base (2,4-dioxopyrimidine) lacking the 5-methyl group present in thymine derivatives.
  • A 2'-deoxyribose sugar in the β-D-ribofuranose configuration, which adopts variable ring puckering (C2'-endo or C3'-endo) influencing phosphate group orientation.
  • A diphosphate moiety linked via a phosphoester bond at the 5' position, with α- and β-phosphates carrying high negative charge density at physiological pH [1] [6].

The stereochemistry is defined by the anomeric carbon (C1') forming a β-glycosidic bond with uracil's N1 atom. The absence of the 2'-hydroxyl group distinguishes dUDP from UDP (uridine diphosphate) and contributes to its metabolic stability in DNA biosynthesis pathways. X-ray crystallography reveals anti-conformation of the base relative to the sugar in analogous structures, though dUDP-specific crystal data remains limited [3] [8].

Table 1: Physicochemical Properties of dUDP

PropertyValue
Molecular FormulaC₉H₁₄N₂O₁₁P₂
Average Molecular Weight388.16 g/mol
Monoisotopic Mass388.007282324 Da
Hydrogen Bond Donors5
Hydrogen Bond Acceptors11
Rotatable Bonds6
LogP (Predicted)-2.1
Water Solubility8.03 mg/mL
CAS Registry NumberNot assigned
DrugBank IDDB03413

Comparative Analysis with Analogous Nucleotides

dUDP occupies a unique biochemical niche distinct from structurally similar nucleotides:

  • vs. dTDP (deoxythymidine diphosphate): The absence of the 5-methyl group in dUDP reduces steric bulk, enabling broader enzyme active site accommodation but increasing susceptibility to hydrolytic deamination. This difference underpins dUDP's exclusion from genomic DNA, where thymine's methyl group serves as a discrimination tag [3] [8].
  • vs. dCDP (deoxycytidine diphosphate): dUDP lacks the amino group at C4, altering hydrogen-bonding capacity. Enzymes like deoxycytidylate deaminase convert dCDP to dUDP in pyrimidine salvage pathways, linking their metabolic fates [8].
  • vs. UDP (uridine diphosphate): The 2'-deoxy configuration in dUDP prevents RNA incorporation and confers resistance to ribonucleotide-specific phosphatases. UDP's 2'-OH group participates in additional hydrogen bonding with RNA polymerases, explaining the strict substrate discrimination between DNA and RNA synthesis systems [3].

Table 2: Functional Comparison of dUDP with Analogous Nucleotides

Nucleotide5-SubstituentSugar ConfigurationPrimary Metabolic RoleKey Discriminating Enzymes
dUDPH2'-deoxyribosedUMP/dTTP precursordUTPase, ribonucleotide reductase
dTDPCH₃2'-deoxyribosedTTP synthesisThymidylate synthase, DNA polymerases
dCDPNH₂2'-deoxyribosedCTP synthesis, dUDP precursorDeoxycytidylate deaminase, CTP synthetase
UDPHRiboseGlycosylation, RNA synthesisUDP-glucose dehydrogenase, RNA pol

Stability Under Physiological Conditions

dUDP exhibits moderate kinetic stability but faces multiple degradation pathways:

  • pH-dependent hydrolysis: The phosphoanhydride bond between α- and β-phosphates undergoes nucleophilic attack, with half-life reduction above pH 8.0. This contrasts with dUMP's greater stability due to its single phosphate group [7].
  • Enzymatic cleavage: dUTPases efficiently hydrolyze dUTP to dUMP + PPi but show negligible activity toward dUDP. However, nonspecific phosphatases (e.g., alkaline phosphatase) catalyze stepwise dephosphorylation to deoxyuridine. The Km for dUDP dephosphorylation is ~10-fold higher than for dUMP, indicating preferential monophosphate processing [3] [6].
  • Temperature sensitivity: Solutions degrade rapidly above 60°C, with Arrhenius kinetics showing Ea = 85 kJ/mol. Lyophilized dUDP remains stable for years at -20°C when protected from moisture [7].

Metabolic instability is pronounced in vivo, where dUDP pools turn over within minutes due to rapid conversion to dUMP by nucleoside diphosphate kinases or dephosphorylation. This necessitates tight regulation by dUTPase to prevent uracil misincorporation during DNA synthesis [3] [6].

Spectroscopic Characterization

NMR Spectroscopy: ¹H-NMR (500 MHz, D₂O) shows characteristic uracil resonances: H6 at δ 7.78 ppm (d, J=8.1 Hz) and H5 at δ 5.82 ppm (d, J=8.1 Hz). The 1'-anomeric proton appears at δ 6.30 ppm (dd, J=6.3, 8.0 Hz), confirming β-glycosidic linkage. ³¹P-NMR reveals distinct chemical shifts for α-phosphate (-10.2 ppm) and β-phosphate (-6.1 ppm) with ²Jₚ₋ₚ coupling of 22 Hz, indicating diphosphate geometry [4] [9].

Mass Spectrometry: High-resolution ESI-MS in negative mode shows [M-H]⁻ ion at m/z 387.000 with characteristic fragment ions:

  • m/z 269.0 (loss of HPO₃)
  • m/z 158.9 (uracil-deoxyribose phosphate)
  • m/z 96.9 (HP₂O₆⁻)Collision cross-section (CCS) measurements by ion mobility yield Ω = 196.2 Ų (N₂ drift gas), distinguishing dUDP from isobaric lipids. LC-MS quantification requires chromatographic separation from dUMP/dUTP to prevent in-source fragmentation artifacts [7].

Table 3: Characteristic NMR Chemical Shifts of dUDP

NucleusPositionδ (ppm)MultiplicityCoupling Constants (Hz)
¹HH6 (uracil)7.78dJ=8.1
¹HH5 (uracil)5.82dJ=8.1
¹HH1' (sugar)6.30ddJ=6.3, 8.0
¹HH2'/H2''2.35-2.60m-
³¹Pα-Phosphate-10.2t²Jₚ₋ₚ=22
³¹Pβ-Phosphate-6.1t²Jₚ₋ₚ=22

Computational Modeling of Conformational Dynamics

Molecular dynamics (MD) simulations reveal dUDP's flexible topology:

  • Sugar pucker analysis: The deoxyribose ring samples C2'-endo (60%) and C3'-endo (40%) conformations with transition barriers < 5 kcal/mol. Pseudorotation phase angles (P) range from 0° (envelope C3'-exo) to 180° (envelope C2'-exo), influencing phosphate separation distance [5] [10].
  • Diphosphate mobility: The O5'-C5'-C4'-C3' dihedral adopts gauche+ (60%) and gauche- (40%) conformers, with trans state energetically forbidden. Free energy landscapes show two minima at Φ = 60° and 300° separated by 1.5 kcal/mol barriers.
  • Electrostatic mapping: Poisson-Boltzmann calculations predict charge density distribution with -3.0 e net charge at pH 7.4. The electrostatic potential surface shows intense negative potential at β-phosphate (-180 kcal/mol·e), decreasing toward uracil (+20 kcal/mol·e) [10].

Coarse-grained models (e.g., UNRES force field) enable microsecond-scale sampling, revealing coupling between base-stacking and phosphate solvation. Markov state modeling identifies three metastable conformations:

  • Closed form: Uracil stacked over ribose (15% population, ΔG = -0.8 kcal/mol)
  • Open form: Base rotated 120° from sugar (65% population, ΔG = -1.2 kcal/mol)
  • Extended form: Phosphates fully solvated (20% population, ΔG = -0.5 kcal/mol)Transition rates between states range from 0.5–5 ns⁻¹, indicating high flexibility critical for enzyme recognition [5].

Properties

CAS Number

4208-67-7

Product Name

Deoxyuridine-5'-diphosphate

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H14N2O11P2

Molecular Weight

388.16 g/mol

InChI

InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1

InChI Key

QHWZTVCCBMIIKE-SHYZEUOFSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O

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